molecular formula C18H16N4O2 B12666850 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide CAS No. 72237-90-2

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide

Cat. No.: B12666850
CAS No.: 72237-90-2
M. Wt: 320.3 g/mol
InChI Key: SPTZTMIQISNNNL-QPJJXVBHSA-N
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Description

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a carbazole core, which is a tricyclic aromatic compound, and an acryloyl azide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Methoxy and Dimethyl Groups: Methoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Acryloyl Group: The acryloyl group is introduced via acylation reactions.

    Azidation: The final step involves the conversion of the acryloyl group to an acryloyl azide using azidation reagents such as sodium azide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azide group to an amine.

    Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the carbazole core.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl chloride
  • 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl bromide

Uniqueness

Compared to similar compounds, 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide is unique due to the presence of the azide group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

72237-90-2

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

(E)-3-(6-methoxy-1,4-dimethyl-9H-carbazol-2-yl)prop-2-enoyl azide

InChI

InChI=1S/C18H16N4O2/c1-10-8-12(4-7-16(23)21-22-19)11(2)18-17(10)14-9-13(24-3)5-6-15(14)20-18/h4-9,20H,1-3H3/b7-4+

InChI Key

SPTZTMIQISNNNL-QPJJXVBHSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)/C=C/C(=O)N=[N+]=[N-]

Canonical SMILES

CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=CC(=O)N=[N+]=[N-]

Origin of Product

United States

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